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Abstract
CTOP, supplied as its trifluoroacetate (TFA) salt, is a potent and highly selective synthetic

peptide antagonist of the μ-opioid receptor (MOR). Its rigid cyclic structure and specific amino

acid sequence contribute to its high affinity and selectivity, making it an invaluable tool in opioid

research. This document provides a comprehensive overview of the structure, chemical

properties, and mechanism of action of CTOP TFA. It includes detailed tables of its

physicochemical and pharmacological properties, protocols for its synthesis and binding

analysis, and diagrams illustrating its interaction with the μ-opioid receptor signaling pathway.

Chemical Structure and Properties
CTOP is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-

Pen-Thr-NH₂. The cyclic structure is formed by a disulfide bond between the Cysteine (Cys) at

position 2 and the Penicillamine (Pen) at position 7. The presence of D-isomers of

Phenylalanine and Tryptophan, along with the unnatural amino acid Penicillamine, contributes

to its conformational rigidity and resistance to enzymatic degradation.

The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide. TFA is a

strong acid commonly used as a counter-ion in peptide purification and is a precursor to many

fluorinated compounds.[1]
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Physicochemical Properties
The chemical properties of CTOP and its TFA salt are summarized in the table below.

Property Value Reference(s)

Amino Acid Sequence

H-D-Phe-Cys-Tyr-D-Trp-Orn-

Thr-Pen-Thr-NH₂ (Disulfide

bridge: Cys²-Pen⁷)

Molecular Formula C₅₀H₆₇N₁₁O₁₁S₂ (free base)

Molecular Weight 1062.28 g/mol (free base)

CAS Number 103429-31-8

Appearance White solid

Solubility

Soluble in water. For

hydrophobic peptides, organic

solvents like DMSO can be

used.

Purity Typically ≥95% (HPLC)

Melting Point
Not specified in the reviewed

literature.

Pharmacological Properties
CTOP is characterized by its high affinity and selectivity for the μ-opioid receptor.

Parameter Value Receptor Type Reference(s)

Kᵢ 0.96 nM μ-opioid receptor

>10,000 nM δ-opioid receptor

IC₅₀ 2.8 nM μ-opioid receptor

Mechanism of Action and Signaling Pathway
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CTOP functions as a competitive antagonist at the μ-opioid receptor, a G-protein coupled

receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade

typically initiated by endogenous or exogenous agonists like morphine.

The activation of the μ-opioid receptor by an agonist leads to the dissociation of the Gα and

Gβγ subunits of the associated G-protein. The Gα subunit inhibits adenylyl cyclase, leading to

a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion

channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting

voltage-gated calcium channels. This collective action results in hyperpolarization of the

neuronal membrane and reduced neurotransmitter release, producing analgesic effects. CTOP

prevents these events by occupying the receptor's binding site.
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Figure 1: μ-Opioid Receptor Signaling Pathway and CTOP Inhibition.
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CTOP
CTOP is synthesized using Fmoc-based solid-phase peptide synthesis. The general workflow

is outlined below.
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Start with Rink Amide Resin

1. Resin Swelling
(e.g., in DMF)

2. Fmoc Deprotection
(e.g., 20% Piperidine in DMF)

3. Amino Acid Coupling
(Fmoc-AA-OH, Activator like HATU, Base like DIPEA)

4. Washing
(e.g., DMF, DCM)

Repeat Steps 2-4
for each amino acid in sequence

Next cycle

5. Cleavage and Global Deprotection
(e.g., TFA cocktail with scavengers)

Final cycle

6. Disulfide Bond Formation
(Oxidation, e.g., I₂ in DMF)

7. Purification
(e.g., RP-HPLC)

Lyophilized CTOP TFA
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Figure 2: General Workflow for Solid-Phase Peptide Synthesis of CTOP.
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Methodology:

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as

dimethylformamide (DMF) to allow for optimal diffusion of reagents.

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of

20% piperidine in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling

agent (e.g., HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.

Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess

reagents and byproducts.

Chain Elongation: Steps 2-4 are repeated for each amino acid in the CTOP sequence.

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain

protecting groups are removed simultaneously using a cleavage cocktail, typically containing

a high concentration of trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

Cyclization: The linear peptide is subjected to oxidative conditions (e.g., iodine in DMF) to

facilitate the formation of the disulfide bond between Cys² and Pen⁷.

Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase high-

performance liquid chromatography (RP-HPLC) and then lyophilized to obtain the final CTOP
TFA product.

Competitive Radioligand Binding Assay
The binding affinity (Kᵢ) of CTOP for the μ-opioid receptor is determined using a competitive

binding assay. This assay measures the ability of CTOP to compete with a radiolabeled ligand

for binding to the receptor.
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Figure 3: Logical Flow of a Competitive Binding Assay for CTOP.

Methodology:

Preparation of Reagents: A membrane preparation containing μ-opioid receptors, a

radiolabeled agonist (e.g., [³H]DAMGO), and a series of dilutions of unlabeled CTOP are

prepared in a suitable assay buffer.

Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and

varying concentrations of CTOP are incubated together to allow binding to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This

separates the receptor-bound radioligand from the free radioligand. The filters are then

washed to remove any non-specifically bound radioactivity.

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound

radioligand, is measured using liquid scintillation counting.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand

versus the concentration of CTOP. The concentration of CTOP that inhibits 50% of the

specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the
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IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and

K₋ of the radioligand.

Conclusion
CTOP TFA is a cornerstone research tool for investigating the μ-opioid receptor system. Its

well-defined structure, high potency, and selectivity provide a reliable means to antagonize

MOR function both in vitro and in vivo. The detailed chemical properties and experimental

protocols provided in this guide are intended to support researchers in the effective application

of CTOP TFA in the field of opioid pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemistry.du.ac.in [chemistry.du.ac.in]

To cite this document: BenchChem. [CTOP TFA structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15362632#ctop-tfa-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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